molecular formula C19H16N4S3 B2677084 7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 862975-36-8

7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B2677084
CAS No.: 862975-36-8
M. Wt: 396.55
InChI Key: FNWKJVMQIQLDPP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including benzothiazole and thiazolo rings. These types of structures are often found in various pharmaceuticals and biologically active compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antifungal Properties : Compounds with benzothiazole and thiazole groups have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to excellent activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), pathogenic fungal strains (Candida albicans, Aspergillus niger), and good anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015).

  • Anticancer Activities : A series of anticancer compounds comprising thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have been produced. These compounds have been screened for their in vitro antitumor activity against human cancer cell lines and showed potent dual KSP and Aurora A kinase inhibition (Abd El‐All et al., 2015).

Chemical Synthesis and Characterization

  • Synthetic Methods : Novel synthesis techniques, including domino condensation/S-arylation/heterocyclization reactions, have been developed for the efficient assembly of benzothiazole derivatives with potential pharmaceutical importance (Ma et al., 2011).

  • Cocrystal Structure Analysis : Studies on the co-crystal structure of mixed molecules involving benzothiazole derivatives have provided insights into their stability and potential for forming stable compounds, which is crucial for pharmaceutical development (Kadhum et al., 2012).

Applications in Material Science

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized and tested for their ability to inhibit corrosion in metals, showcasing their potential in material science and engineering applications (Hu et al., 2016).

Properties

IUPAC Name

7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S3/c1-9(2)11-4-5-12-15(8-11)25-18(21-12)23-19-22-13-6-7-14-16(17(13)26-19)20-10(3)24-14/h4-9H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWKJVMQIQLDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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